Enhanced Reactivity Profile of 5-(Bromomethyl)nicotinonitrile vs. Chloro Analog
The bromine atom in 5-(Bromomethyl)nicotinonitrile serves as a superior leaving group compared to the chlorine atom in its direct analog, 5-(Chloromethyl)nicotinonitrile (CAS 562074-59-3). This is a well-established principle in organic chemistry, where the C-Br bond is weaker and more readily cleaved than the C-Cl bond, leading to significantly faster reaction rates in nucleophilic substitution reactions (SN2) . This increased reactivity translates to more efficient synthetic transformations under milder conditions, reducing the need for harsh reagents or prolonged reaction times .
| Evidence Dimension | Leaving Group Ability and Reactivity in SN2 Reactions |
|---|---|
| Target Compound Data | Bromine (Br) as leaving group; qualitative observation of higher reactivity. |
| Comparator Or Baseline | 5-(Chloromethyl)nicotinonitrile with Chlorine (Cl) as leaving group; qualitative observation of lower reactivity. |
| Quantified Difference | Not directly quantified for this specific pair, but based on general principles of bond dissociation energy (C-Br ~ 285 kJ/mol vs. C-Cl ~ 327 kJ/mol) and polarizability, the bromomethyl derivative is expected to react significantly faster . |
| Conditions | Standard nucleophilic substitution (SN2) reaction conditions. |
Why This Matters
Selecting the bromo derivative ensures faster and more complete conversion in alkylation or coupling reactions, improving synthetic efficiency and yield, which is critical for cost-effective scale-up.
